4-(Cbz-amino)benzaldehyde
Description
4-(Cbz-amino)benzaldehyde (4-carbobenzyloxyaminobenzaldehyde) is a benzaldehyde derivative featuring a carbobenzyloxy (Cbz) protecting group attached to the amino substituent at the para position. The Cbz group, a widely used amine-protecting group in organic synthesis, enhances stability during reactions involving nucleophiles or acidic/basic conditions . This compound serves as a critical intermediate in peptide chemistry and pharmaceutical synthesis, enabling controlled deprotection under hydrogenolysis (e.g., H₂/Pd) or acidic conditions (e.g., HBr/AcOH) . Its aldehyde moiety facilitates condensation reactions, such as Schiff base formation, for constructing heterocycles or functionalized aromatic systems .
Properties
IUPAC Name |
benzyl N-(4-formylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKAEMJHFMVQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Carboxybenzyl-amino)benzaldehyde can be synthesized through the reaction of 4-aminobenzaldehyde with benzyl chloroformate. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 4-(Carboxybenzyl-amino)benzaldehyde may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Carboxybenzyl-amino)benzaldehyde undergoes several types of chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Acylation with acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-(Carboxybenzyl-amino)benzoic acid.
Reduction: 4-(Carboxybenzyl-amino)benzyl alcohol.
Substitution: Various N-acyl or N-alkyl derivatives.
Scientific Research Applications
Peptide Synthesis
The carbamate group in 4-(Cbz-amino)benzaldehyde serves as a protecting group for amines during peptide synthesis. This allows for selective reactions that facilitate the introduction of amino acids into peptide chains without unwanted side reactions. The benzaldehyde moiety can also participate in various coupling reactions to form complex peptides with specific functionalities.
Drug Development
Due to its dual functionality as an aldehyde and a protected amine, this compound is an attractive building block for designing novel drug candidates. The aldehyde can engage in reactions that create specific chemical linkages, while the amine can be further modified to introduce diverse functionalities, enhancing the pharmacological properties of synthesized compounds.
Case Study 1: Synthesis of α-Branched Amines
A study demonstrated the use of zinc-mediated reactions involving this compound to synthesize α-branched amines. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility in producing complex amine structures .
Case Study 2: Imidazolone Bioisosteres
Research on imidazolone derivatives incorporated into peptide backbones highlighted the potential of using this compound as a precursor. The study noted that these derivatives could exhibit favorable pharmacological properties, suggesting that compounds derived from this compound may lead to new therapeutic agents .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Peptide Synthesis | Protecting group for amines; facilitates selective reactions | Introduction of amino acids into peptides |
| Drug Development | Building block for novel drug candidates; enhances pharmacological properties | Synthesis of α-branched amines |
| Organic Reactions | Participates in various coupling reactions | Formation of complex molecules |
Mechanism of Action
The mechanism of action of 4-(Carboxybenzyl-amino)benzaldehyde primarily involves its role as a protecting group. The carboxybenzyl group (CBz) protects the amino group by forming a stable carbamate linkage, which can be selectively removed under specific conditions such as catalytic hydrogenation . This allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Cbz-amino)benzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Electronic and Steric Effects
Key Observations:
- Electron-withdrawing groups (e.g., Cbz, Br, CF₃) reduce electron density at the aldehyde, slowing nucleophilic attacks but enhancing stability under oxidative conditions .
- Steric hindrance in 4-(4-bromobenzyloxy)benzaldehyde limits its utility in sterically demanding reactions compared to less bulky derivatives like 4-(Trifluoromethyl)benzaldehyde .
- Electron-donating groups (e.g., NMe₂) increase aldehyde reactivity toward nucleophiles, enabling applications in dye chemistry .
Physicochemical Properties
- Solubility: The Cbz group in this compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar derivatives like 4-(Trifluoromethyl)benzaldehyde .
- Stability: Cbz protection prevents oxidation of the amine, whereas unprotected amino derivatives (e.g., 4-aminobenzaldehyde) require inert atmospheres .
Biological Activity
4-(Cbz-amino)benzaldehyde, also known as carboxybenzylamino benzaldehyde, is a compound that has garnered interest in various biological and medicinal chemistry applications. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde moiety with a carboxybenzyl (Cbz) protecting group on the amino group. The general structure can be represented as follows:
This compound is primarily used in peptide synthesis due to the stability of the Cbz group under various reaction conditions.
Synthesis Methods
The synthesis of this compound typically involves the condensation of benzaldehyde with Cbz-protected amino acids or amines. The following methods have been reported:
- Condensation with Amino Acids : A common method involves reacting Cbz-protected amino acids with benzaldehyde in the presence of acid catalysts such as p-toluenesulfonic acid (p-TsOH) or boron trifluoride diethyl etherate (BF3·Et2O), which facilitate the formation of imines that can be further reduced to yield the desired aldehyde .
- Automated Derivatization Techniques : Recent advancements in automated high-performance liquid chromatography (HPLC) have enabled efficient derivatization of compounds like this compound, enhancing its detection and quantification in biological samples .
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor colony formation in three-dimensional cultures, suggesting potential applications in cancer therapy .
Case Study : A study screened a library of compounds for their ability to inhibit tumor growth in vitro, identifying several Cbz derivatives as effective agents against specific cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways critical for tumor proliferation.
Anthelmintic Activity
There is emerging evidence supporting the use of this compound and its derivatives in anthelmintic applications. Research using Caenorhabditis elegans has shown that certain analogs exhibit selective toxicity towards parasitic worms, indicating potential for developing new anthelmintic drugs .
Research Findings :
- Compounds were tested for their efficacy against nematodes, with some showing significant inhibition of growth and reproduction.
- The structure-activity relationship (SAR) studies revealed that modifications to the Cbz group could enhance biological activity.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
